Cas no 443-87-8 (3-Fluoro-2-methylphenol)

3-Fluoro-2-methylphenol 化学的及び物理的性質
名前と識別子
-
- 3-Fluoro-2-methylphenol
- 2-Fluoro-6-hydroxytoluene
- 2-methyl-3-fluorophenol
- 3-Fluor-2-methyl-phenol
- 3-fluoro-2-methyl-phenol
- 6-Fluor-2-hydroxy-toluol
- o-Cresol,3-fluoro- (8CI)
- NSC 190309
- Phenol, 3-fluoro-2-methyl-
- NSC190309
- PubChem4121
- KSC494A1B
- OMGVVVBQKWNRQA-UHFFFAOYSA-N
- STL556572
- BBL102766
- SBB085650
- 3-Fluoro-2-methylphenol, AldrichCPR
- CM11760
- TRA0079775
- AM61553
- TF10024
- LS11582
- AS01397
- BR-2
- EN300-1615087
- 443-87-8
- fluorocresol
- 3-Fluoro-2-Methyl Phenol
- FT-0647474
- MFCD03788546
- Z838919472
- AC-3799
- NSC-190309
- A1697
- PS-9177
- DTXSID70307159
- SY023068
- AKOS005063621
- CS-W003104
- SCHEMBL910816
- DTXCID00258286
- DB-030921
-
- MDL: MFCD03788546
- インチ: 1S/C7H7FO/c1-5-6(8)3-2-4-7(5)9/h2-4,9H,1H3
- InChIKey: OMGVVVBQKWNRQA-UHFFFAOYSA-N
- ほほえんだ: FC1=C([H])C([H])=C([H])C(=C1C([H])([H])[H])O[H]
計算された属性
- せいみつぶんしりょう: 126.04800
- どういたいしつりょう: 126.048
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 9
- 回転可能化学結合数: 0
- 複雑さ: 94.9
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 20.2
- 互変異性体の数: 3
じっけんとくせい
- 密度みつど: 1.164
- ゆうかいてん: 51-56°C
- ふってん: 188 ºC
- フラッシュポイント: 78 ºC
- PSA: 20.23000
- LogP: 1.83970
- FEMA: 3295
3-Fluoro-2-methylphenol セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302
- 警告文: P264; P270; P301+P312; P330; P501
- 危険カテゴリコード: 22-37/38-41-51
- セキュリティの説明: 26-39
-
危険物標識:
- ちょぞうじょうけん:Store at room temperature
- 危険レベル:TOXIC
3-Fluoro-2-methylphenol 税関データ
- 税関コード:2908199090
- 税関データ:
中国税関コード:
2908199090概要:
HS:2908199090ハロゲン置換基のみを含む他のフェノール類及びフェノール類アルコールの誘導体及びその塩類付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
HS:2908199090。ハロゲン置換基のみを含むポリフェノール又はフェノールアルコールの誘導体及びその塩。付加価値税:17.0%。税金還付率:9.0%。規制条件:なし。最恵国関税:5.5%. 一般関税:30.0%
3-Fluoro-2-methylphenol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A851761-250mg |
3-Fluoro-2-methylphenol |
443-87-8 | 98% | 250mg |
$5.0 | 2025-02-25 | |
Ambeed | A851761-100g |
3-Fluoro-2-methylphenol |
443-87-8 | 98% | 100g |
$312.0 | 2025-02-25 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F55490-5g |
3-Fluoro-2-methylphenol |
443-87-8 | 98% | 5g |
¥106.0 | 2024-07-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1052277-1g |
3-Fluoro-2-methylphenol |
443-87-8 | 98% | 1g |
¥49.00 | 2024-05-13 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F55490-1g |
3-Fluoro-2-methylphenol |
443-87-8 | 98% | 1g |
¥32.0 | 2024-07-19 | |
eNovation Chemicals LLC | D520066-10g |
3-Fluoro-2-Methylphenol |
443-87-8 | 97% | 10g |
$120 | 2024-05-24 | |
Enamine | EN300-1615087-5.0g |
3-fluoro-2-methylphenol |
443-87-8 | 95% | 5.0g |
$37.0 | 2023-07-10 | |
Enamine | EN300-1615087-10.0g |
3-fluoro-2-methylphenol |
443-87-8 | 95% | 10.0g |
$69.0 | 2023-07-10 | |
TRC | F401830-1g |
3-Fluoro-2-methylphenol |
443-87-8 | 1g |
$ 81.00 | 2023-09-07 | ||
Enamine | EN300-1615087-2.5g |
3-fluoro-2-methylphenol |
443-87-8 | 95% | 2.5g |
$32.0 | 2023-07-10 |
3-Fluoro-2-methylphenol サプライヤー
3-Fluoro-2-methylphenol 関連文献
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Feng He,Xiangjiang Wu,Jiangfeng Qian,Yuliang Cao,Hanxi Yang,Xinping Ai,Dingguo Xia J. Mater. Chem. A, 2018,6, 23396-23407
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Xiufan Liu,Xuyang Xiong,Shuoping Ding,Qingqing Jiang,Juncheng Hu Catal. Sci. Technol., 2017,7, 3580-3590
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
-
Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
-
Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
-
Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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10. Book reviews
3-Fluoro-2-methylphenolに関する追加情報
Professional Introduction to Compound with CAS No. 443-87-8 and Product Name: 3-Fluoro-2-methylphenol
3-Fluoro-2-methylphenol, identified by the Chemical Abstracts Service Number (CAS No.) 443-87-8, is a fluorinated aromatic compound that has garnered significant attention in the field of pharmaceutical chemistry and chemical biology due to its versatile structural properties and potential biological activities. This compound belongs to the class of phenolic derivatives, characterized by the presence of a hydroxyl (-OH) group attached to an aromatic ring, which is further modified by a fluorine atom at the 3-position and a methyl group at the 2-position. Such structural modifications often enhance the compound's interaction with biological targets, making it a valuable scaffold for drug discovery and development.
The fluorine atom at the 3-position of the phenol ring plays a crucial role in modulating the electronic properties and metabolic stability of the molecule. Fluorine is known for its ability to influence both lipophilicity and metabolic pathways, often improving drug bioavailability and resistance to enzymatic degradation. In contrast, the methyl group at the 2-position contributes to steric hindrance and can affect the orientation of the hydroxyl group in biological interactions. Together, these substituents create a unique pharmacophore that has been explored in various therapeutic areas.
Recent research in medicinal chemistry has highlighted the potential of 3-Fluoro-2-methylphenol as a precursor or intermediate in synthesizing novel therapeutic agents. Its structural motif is reminiscent of several bioactive molecules that have shown promise in preclinical and clinical studies. For instance, fluorinated phenols have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties. The electron-withdrawing nature of the fluorine atom can enhance binding affinity to target proteins, while the hydroxyl group allows for further derivatization through esterification, etherification, or other functionalization strategies.
In particular, studies have demonstrated that derivatives of 3-Fluoro-2-methylphenol can exhibit inhibitory activity against certain enzymes involved in cancer cell proliferation. The combination of fluorine and methyl groups seems to optimize interactions with specific binding pockets on these enzymes, leading to potent inhibition. Additionally, computational modeling studies have suggested that this compound may have favorable pharmacokinetic profiles due to its balanced lipophilicity and metabolic stability.
The fluorine-containing aromatic ring in 3-Fluoro-2-methylphenol also makes it an attractive candidate for developing probes in chemical biology research. Fluorine atoms can be readily detected using techniques such as fluorometry or nuclear magnetic resonance (NMR) spectroscopy, allowing researchers to study protein-ligand interactions in real time. This has opened up new avenues for understanding molecular mechanisms in cells and tissues.
Moreover, synthetic methodologies for 3-Fluoro-2-methylphenol have been refined over recent years to improve yield and purity. Advances in catalytic processes and green chemistry principles have enabled more efficient production methods, reducing waste and energy consumption. These improvements are essential for scaling up synthesis while maintaining cost-effectiveness and environmental sustainability.
The pharmaceutical industry has taken note of these developments, with several companies exploring 3-Fluoro-2-methylphenol as part of their drug discovery pipelines. Early-stage clinical trials may be on the horizon for some derivatives showing encouraging preclinical results. The compound's unique structural features provide a strong foundation for designing molecules with improved efficacy and reduced side effects compared to existing treatments.
Beyond its pharmaceutical applications, 3-Fluoro-2-methylphenol has potential uses in material science and agrochemicals. Its aromatic structure can be incorporated into polymers or coatings to enhance durability or chemical resistance. In agrochemicals, fluorinated phenols may serve as intermediates for developing novel pesticides or herbicides with improved environmental profiles.
In conclusion, 3-Fluoro-2-methylphenol (CAS No. 443-87-8) represents a promising compound with diverse applications across multiple industries. Its unique structural features—comprising a fluorinated aromatic ring with a hydroxyl group—make it an excellent scaffold for drug discovery, chemical biology research, and material science innovations. As research continues to uncover new applications and synthetic strategies for this compound, its importance is likely to grow further within both academic and industrial settings.
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